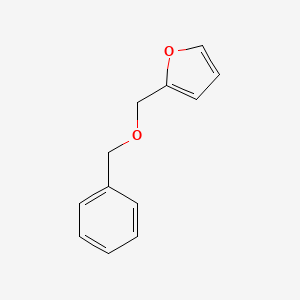

Furan, 2-((phenylmethoxy)methyl)-

Description

Properties

IUPAC Name |

2-(phenylmethoxymethyl)furan | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c1-2-5-11(6-3-1)9-13-10-12-7-4-8-14-12/h1-8H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSHHCBWYUHWFEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60936851 | |

| Record name | 2-[(Benzyloxy)methyl]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60936851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16361-14-1 | |

| Record name | Furan, 2-((phenylmethoxy)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016361141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(Benzyloxy)methyl]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60936851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Alkylation of Furan with Benzyloxy Methyl Chloride

The most common and straightforward synthetic route to prepare 2-((phenylmethoxy)methyl)furan involves the nucleophilic substitution reaction between furan and benzyloxy methyl chloride in the presence of a base.

-

- Base: Potassium carbonate (K2CO3) is typically used to deprotonate the furan and facilitate nucleophilic attack.

- Solvent: Dichloromethane (CH2Cl2) or other aprotic organic solvents.

- Temperature: Room temperature to mild heating.

- Purification: The crude product is purified by column chromatography to isolate the desired compound with high purity.

-

$$

\text{Furan} + \text{Benzyloxy methyl chloride} \xrightarrow[\text{K}2\text{CO}3]{\text{CH}2\text{Cl}2, \text{rt}} \text{2-((phenylmethoxy)methyl)furan}

$$ -

- Mild reaction conditions.

- Good yields.

- Straightforward purification.

-

- The process can be scaled up using continuous flow reactors.

- Incorporation of green chemistry principles such as solvent recycling and waste minimization enhances sustainability.

Alternative Synthetic Routes for Furan Derivatives (Contextual)

While the direct alkylation is the primary method for this specific compound, general synthetic methodologies for furan derivatives provide insight into alternative approaches that could be adapted or modified for 2-((phenylmethoxy)methyl)furan.

Dehydration of 1,4-Diketones or Dialdehydes:

- Using dehydrating agents like phosphorus pentoxide or sulfuric acid to cyclize precursors into furan rings.

- This method is more general for furan ring formation rather than specific substitution.

-

- Condensation of α-chloro ketones with β-keto esters in the presence of pyridine.

- Useful for substituted furans but less direct for benzyloxy methyl substitution.

Transition Metal-Catalyzed Couplings:

- Palladium-catalyzed Suzuki or Heck coupling reactions can be used to introduce various substituents on the furan ring.

- For example, 5-formyl-2-furylboronic acid derivatives can be coupled with aryl halides under palladium catalysis.

- These methods are more complex and typically used for advanced functionalization rather than initial preparation.

Oxidation, Reduction, and Substitution Reactions on 2-((phenylmethoxy)methyl)furan

Once prepared, the compound can undergo further chemical transformations:

| Reaction Type | Reagents/Conditions | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate, chromium trioxide | Furanones, carboxylic acids |

| Reduction | Catalytic hydrogenation (Pd/C) | Dihydrofuran derivatives |

| Substitution | Nucleophiles (amines, thiols) with sodium hydride | Various substituted furans |

These reactions demonstrate the versatility of the compound as a synthetic intermediate.

Data Table: Summary of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Direct Alkylation | Furan, benzyloxy methyl chloride, K2CO3, CH2Cl2, rt | Simple, mild conditions, good yield | Requires purification by chromatography |

| Dehydration of diketones | 1,4-Diketones, P2O5 or H2SO4 | General furan synthesis | Not specific for benzyloxy substitution |

| Feist-Benary Synthesis | α-Chloro ketone, β-keto ester, pyridine | Useful for substituted furans | Multi-step, less direct |

| Pd-Catalyzed Coupling | 5-Formyl-2-furylboronic acid, aryl halides, Pd catalyst | High selectivity, functional group tolerance | Requires expensive catalysts, complex setup |

Research Findings and Mechanistic Insights

- The benzyloxy methyl group enhances the lipophilicity of the molecule, facilitating membrane permeability in biological systems.

- The nucleophilic substitution mechanism involves the deprotonation of furan at the 2-position, followed by attack on the benzyloxy methyl chloride electrophile.

- Industrial processes benefit from continuous flow technology, improving reaction control and scalability.

- Oxidation and reduction reactions on this compound allow access to a variety of derivatives useful in medicinal chemistry and materials science.

Scientific Research Applications

2-((Benzyloxy)methyl)furan has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-((Benzyloxy)methyl)furan in biological systems involves its interaction with cellular targets, leading to various biochemical effects. The benzyloxy methyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Effects on Lipophilicity

The phenylmethoxy methyl group significantly increases hydrophobicity compared to simpler furan derivatives:

- 2-(Methoxymethyl)furan (CAS 13679-46-4, C₆H₈O₂): Molecular weight 112.13 g/mol, log P ~1.0 (estimated). The absence of an aromatic ring reduces lipophilicity .

- Pyridaben analogues (e.g., [¹⁸F]Fmpp1): Incorporation of phenylmethoxy groups results in log P values of 1.98 ± 0.03, indicating moderate hydrophobicity suitable for blood-brain barrier penetration .

- Anti-tumor furan derivatives (e.g., 4-(4-hydroxybenzyl)-3-(3-hydroxyphenethyl)furan-2(5H)-one): Hydroxy groups lower log P, enhancing solubility but reducing membrane permeability .

Table 1: Key Physical Properties

*Derived from structurally similar compound in .

Q & A

What are the critical safety protocols for handling 2-((phenylmethoxy)methyl)furan in laboratory settings?

Answer:

- Engineering controls : Install fume hoods and ensure airborne concentrations are monitored, especially if the compound is volatile or generates aerosols .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Contaminated clothing must be removed immediately and professionally decontaminated .

- Waste disposal : Segregate chemical waste and collaborate with certified hazardous waste management services to avoid environmental contamination .

- Emergency measures : Provide accessible eye wash stations and emergency showers. Train personnel in spill response and first aid .

How can researchers optimize synthetic routes for 2-((phenylmethoxy)methyl)furan?

Answer:

- Methodology : Employ NT-Alkoxycarbonylation using α,ω-diamino acids and activated carbonates (e.g., 2-(trimethylsilyl)ethyl 4-nitrophenyl carbonate) under anhydrous conditions .

- Optimization : Adjust reaction parameters (e.g., temperature, catalyst loading) based on kinetic studies. For example, dimerization kinetics of analogous furans show sensitivity to substituent effects, which can guide selectivity .

- Validation : Use HPLC with UV detection to monitor reaction progress and GC-MS for purity assessment .

How should discrepancies in reported physicochemical properties (e.g., solubility, stability) be resolved?

Answer:

- Cross-validation : Compare data across authoritative databases (e.g., NIST Chemistry WebBook) and replicate experiments under standardized conditions (e.g., controlled humidity, inert atmosphere) .

- Advanced analytics : Apply DSC for thermal stability profiling and NMR spectroscopy to confirm structural integrity. For example, EFSA’s multi-technique approach ensures robust data interpretation .

- Statistical analysis : Use ANOVA to evaluate inter-laboratory variability, as demonstrated in dioxin/furan data quality assessments .

What advanced techniques are suitable for studying the compound’s reactivity in complex reactions?

Answer:

- Kinetic analysis : Track dimerization or oxidation pathways using time-resolved spectroscopy. Substituent effects on furan reactivity can be modeled via DFT calculations .

- Mechanistic probes : Introduce isotopically labeled analogs (e.g., deuterated methoxy groups) to elucidate reaction intermediates via MS/MS fragmentation patterns .

- In situ monitoring : Employ ReactIR or Raman spectroscopy to capture transient species during synthesis or degradation .

How can the biological activity or toxicity of 2-((phenylmethoxy)methyl)furan be systematically evaluated?

Answer:

- In vitro assays : Conduct cytotoxicity screening (e.g., MTT assay) in human cell lines, referencing EFSA’s tiered risk assessment framework for flavoring substances .

- In vivo studies : Determine NOAEL/LOAEL in rodent models, focusing on metabolic pathways (e.g., cytochrome P450 interactions) .

- Computational modeling : Predict ADMET properties using QSAR tools, validated against experimental data from structurally related furans .

What strategies ensure reproducibility in synthetic protocols involving this compound?

Answer:

- Documentation : Record detailed parameters (solvent purity, catalyst batch, temperature gradients) and adhere to FAIR data principles .

- Internal standards : Spike reactions with a non-interfering internal standard (e.g., deuterated toluene) for quantitative GC-MS analysis .

- Peer validation : Collaborate with independent labs to replicate key steps, as exemplified in multi-institutional studies on furan derivatives .

How do substituents influence the compound’s stability under storage or experimental conditions?

Answer:

- Accelerated stability testing : Expose the compound to elevated temperatures/humidity and analyze degradation products via LC-MS. For methoxy-substituted furans, oxidative pathways dominate .

- Protective measures : Store under argon at -20°C to minimize hydrolysis or photodegradation, as recommended for labile methoxy-containing compounds .

- Structural analogs : Compare with 5-(methoxymethyl)furan-2-carbaldehyde, which shows similar sensitivity to ambient oxidation .

What analytical workflows are recommended for impurity profiling?

Answer:

- Multi-dimensional chromatography : Combine HPLC-DAD and GC-MS to separate and identify low-abundance byproducts .

- Spectroscopic libraries : Match impurities to databases like NIST or PubChem, leveraging high-resolution mass spectra and fragmentation patterns .

- Quantitative NMR : Use ERETIC2 calibration for absolute quantification of residual solvents or unreacted precursors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.